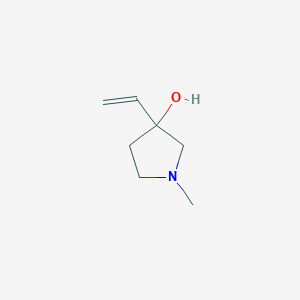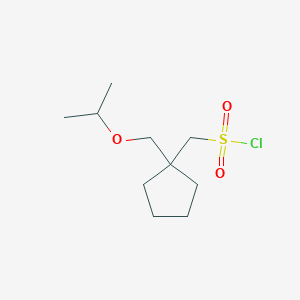
2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid is a compound that features both an isoxazole and a thietane ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Thietanes are four-membered sulfur-containing heterocycles. The combination of these two rings in a single molecule makes this compound an interesting subject for research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid typically involves the formation of the isoxazole and thietane rings followed by their coupling. One common method for synthesizing isoxazoles is the cycloaddition of nitrile oxides to alkenes or alkynes . Thietanes can be synthesized via the cyclization of β-halo sulfides . The coupling of these two rings can be achieved through various organic reactions, such as nucleophilic substitution or cyclization reactions under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoxazole or thietane rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Medicine: Exploring its use as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid is not fully understood. it is likely to interact with various molecular targets due to the presence of the isoxazole and thietane rings. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds containing the isoxazole ring, such as 3-methyl-5-isoxazoleacetic acid.
Thietane derivatives: Compounds containing the thietane ring, such as 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid.
Uniqueness
2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid is unique due to the combination of the isoxazole and thietane rings in a single molecule. This dual-ring structure may confer unique chemical and biological properties that are not present in compounds containing only one of these rings.
Properties
Molecular Formula |
C8H9NO3S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-[3-(1,2-oxazol-3-yl)thietan-3-yl]acetic acid |
InChI |
InChI=1S/C8H9NO3S/c10-7(11)3-8(4-13-5-8)6-1-2-12-9-6/h1-2H,3-5H2,(H,10,11) |
InChI Key |
BLDYEGJIMJLXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)(CC(=O)O)C2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)
![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)
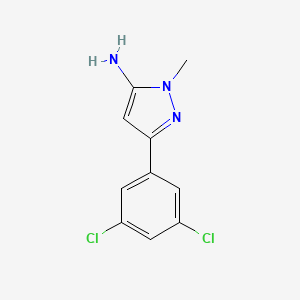
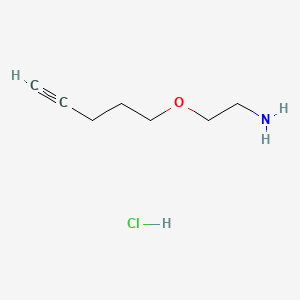

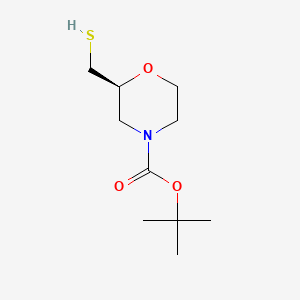

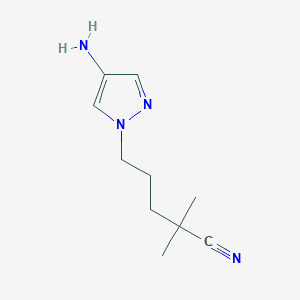
![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)
![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)

![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
